1H-Indole, 1-((2-amino-5-chlorophenyl)sulfonyl)-
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Overview
Description
1H-Indole, 1-((2-amino-5-chlorophenyl)sulfonyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a sulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-((2-amino-5-chlorophenyl)sulfonyl)- typically involves the reaction of an indole derivative with a sulfonyl chloride. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole core. The sulfonylation step can be achieved by reacting the indole with a sulfonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-((2-amino-5-chlorophenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under acidic conditions.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Amino-indole derivatives.
Substitution: Halogenated indoles or sulfonated indoles.
Scientific Research Applications
1H-Indole, 1-((2-amino-5-chlorophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-((2-amino-5-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of pharmaceuticals.
Uniqueness: 1H-Indole, 1-((2-amino-5-chlorophenyl)sulfonyl)- is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
173908-46-8 |
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Molecular Formula |
C14H11ClN2O2S |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-chloro-2-indol-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-5-6-12(16)14(9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2 |
InChI Key |
LBSFTZBRVMQPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)N |
Origin of Product |
United States |
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